4-Methylangelicin
Description
Historical Context and Significance in Natural Product Research
The study of furanocoumarins has a long history rooted in the observation of plant-induced photosensitivity. For centuries, it has been known that contact with certain plants followed by sun exposure can cause skin inflammation. This phenomenon, known as phytophotodermatitis, spurred scientific investigation into the active compounds responsible.
Natural product research into furanocoumarins intensified in the mid-20th century, leading to the isolation and characterization of numerous compounds, including the parent compound of the angular furanocoumarins, angelicin (B190584). Initially, research focused on understanding the phototoxic and photomutagenic properties of these naturally occurring substances. However, their ability to interact with DNA upon photoactivation soon led to explorations of their therapeutic potential, particularly in the treatment of skin disorders like psoriasis and vitiligo through a procedure known as photochemotherapy (PUVA), which combines a photosensitizing chemical with UVA radiation.
In the 1980s, researchers began to synthesize derivatives of natural furanocoumarins, such as 4-Methylangelicin, with the aim of enhancing their therapeutic effects while minimizing their harmful side effects. The synthesis of this compound and other methylated angelicins was a significant step in the development of new agents for photochemotherapy nih.govnih.gov. These synthetic derivatives were designed to have an increased affinity for DNA and a greater capacity to photobind to it, thereby enhancing their antiproliferative activity nih.gov.
Overview of Isomeric Furocoumarins and the Angular Angelicin Scaffold
Furanocoumarins exist as two main types of isomers: linear and angular. This structural difference is based on the position at which the furan (B31954) ring is fused to the coumarin moiety. The linear furanocoumarins, with psoralen (B192213) as the parent compound, have a more direct, straight structure. In contrast, the angular furanocoumarins, with angelicin as the parent, have a bent or angled structure.
This seemingly subtle difference in the molecular scaffold has profound implications for their biological activity. Upon activation by UVA light, both linear and angular furanocoumarins can form covalent bonds with the pyrimidine (B1678525) bases of DNA, creating what are known as monoadducts. However, due to their linear geometry, psoralens can also form a second covalent bond with a pyrimidine base on the opposite strand of the DNA double helix, resulting in an interstrand cross-link. These cross-links are particularly effective at inhibiting DNA replication and repair, which is beneficial in treating hyperproliferative skin conditions like psoriasis, but also contributes to their higher mutagenicity and skin phototoxicity.
The angular structure of angelicin and its derivatives, including this compound, generally prevents the formation of interstrand cross-links. Instead, they primarily form monoadducts with DNA. Research has shown that some highly methylated angelicin derivatives, such as 4,6,4'-trimethylangelicin, can induce a small number of interstrand cross-links, while 4'-methylangelicin and 4,4'-dimethylangelicin do not acs.org. This monofunctional nature is a key area of interest in the development of photochemotherapeutic agents, as it is believed to offer a better balance between therapeutic efficacy and safety.
The table below summarizes some of the key properties of this compound and related compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| This compound | C12H8O3 | 200.19 | 80763-91-7 |
| Angelicin | C11H6O3 | 186.16 | 523-50-2 |
| Psoralen | C11H6O3 | 186.16 | 66-97-7 |
| 4,4'-Dimethylangelicin | C13H10O3 | 214.22 | 22975-76-4 |
| 4,5'-Dimethylangelicin (B1212156) | C13H10O3 | 214.22 | 4063-41-6 |
| 4,6,4'-Trimethylangelicin | C14H12O3 | 228.24 | 90332-90-6 |
Detailed Research Findings
Research into this compound and its derivatives has focused on their interactions with DNA and their potential as photochemotherapeutic agents. A key study in 1983 by Dall'Acqua and colleagues systematically investigated the properties of 4'-methyl-, 4,4'-dimethyl-, and 4',5-dimethylangelicin nih.gov.
Their findings demonstrated that these methylated angelicins form complexes with DNA in the dark and that their affinity for DNA is higher than that of the parent compound, angelicin. This increased affinity was correlated with their octanol/water partition coefficients, a measure of their lipophilicity nih.gov.
Upon irradiation with UVA light, these compounds were found to photobind to DNA to a much greater extent than angelicin, and even more effectively than 8-methoxypsoralen (8-MOP), a commonly used linear furanocoumarin in photochemotherapy nih.gov. The increased photoreactivity of the methylangelicins is attributed to both their enhanced ability to form a complex with DNA in the dark and the electronic effects of the methyl group substitutions nih.gov.
The following table presents data on the DNA photobinding capacity of this compound and related compounds.
| Compound | Association Constant with DNA (K, M⁻¹) | Photobinding to DNA (nmol/mg DNA after 20 min irradiation) |
| 4'-Methylangelicin | 450 | 11.2 |
| 4,4'-Dimethylangelicin | 520 | 14.5 |
| 4',5'-Dimethylangelicin | 600 | 20.8 |
| Angelicin | 250 | 2.5 |
| 8-Methoxypsoralen (8-MOP) | 380 | 10.5 |
These findings highlight the enhanced photoreactivity of the methylated angelicins. Furthermore, when activated with UVA light, these compounds demonstrated strong inactivation of T2 phage and inhibition of epidermal DNA synthesis in mice. Importantly, their mutagenic activity on Escherichia coli was found to be markedly lower than that of 8-methoxypsoralen nih.gov. This combination of high antiproliferative activity and lower mutagenicity made these compounds, including this compound, promising candidates for the photochemotherapy of psoriasis nih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6457-92-7 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-7-6-11(13)15-12-8(7)2-3-10-9(12)4-5-14-10/h2-6H,1H3 |
InChI Key |
HCYYGOURSFQHRV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CO3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=CO3 |
Synonyms |
4-methylangelicin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methylangelicin
De Novo Synthetic Routes to the 4-Methylangelicin Core
De novo synthesis provides versatile pathways to the angular furanocoumarin skeleton, allowing for the introduction of various substituents to create diverse analogs. These routes are critical for structure-activity relationship studies and the development of novel therapeutic agents.
One of the fundamental approaches to constructing the this compound core involves the formation of the α-pyrone ring on a pre-functionalized benzofuran molecule. This strategy hinges on the synthesis of a benzofuran derivative bearing reactive groups ortho to a hydroxyl group, which can then undergo cyclization to form the lactone ring characteristic of coumarins.
A common method is the Pechmann condensation, which typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. jetir.org In this context, a substituted 2-methylbenzofuran-6-ol would serve as the phenolic starting material. Reaction with ethyl acetoacetate under acidic conditions, such as with concentrated sulfuric acid, would lead to the formation of the pyrone ring, yielding the desired this compound structure. jetir.orgyoutube.com
Another related strategy is the Perkin reaction, which can be adapted for pyrone ring synthesis. This would involve the reaction of a 6-hydroxy-2-methylbenzofuran-7-carbaldehyde with an acid anhydride and its corresponding salt. The resulting cinnamic acid derivative can then undergo intramolecular cyclization to furnish the coumarin ring system. These methods offer a direct route to the final product, with the substitution pattern on the angelicin (B190584) core being determined by the initial benzofuran precursor.
Table 1: Comparison of Pyrone Ring Formation Strategies
| Reaction | Benzofuran Precursor | Reagents | Key Features |
|---|---|---|---|
| Pechmann Condensation | 2-Methylbenzofuran-6-ol | Ethyl acetoacetate, H₂SO₄ | One-pot reaction, good for 4-methyl substitution |
| Perkin Reaction | 6-Hydroxy-2-methylbenzofuran-7-carbaldehyde | Acetic anhydride, Sodium acetate (B1210297) | Forms an intermediate that cyclizes |
| Knoevenagel Condensation | 6-Hydroxy-2-methylbenzofuran-7-carbaldehyde | Diethyl malonate, Piperidine/Acetic acid | Versatile for introducing substituents at the 3-position |
Perhaps the more prevalent strategy for synthesizing angular furanocoumarins involves the construction of the furan (B31954) ring onto a pre-existing, appropriately substituted coumarin derivative. This approach leverages the well-established chemistry of coumarins and offers multiple pathways for the final ring-closing step. The key intermediate for this compound synthesis is typically a 7-hydroxy-4-methylcoumarin derivative.
The Claisen rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.org In the context of furanocoumarin synthesis, it is typically employed as an aromatic Claisen rearrangement. organic-chemistry.org The process begins with the O-alkenylation of a hydroxycoumarin, such as 7-hydroxy-4-methylcoumarin, with an allyl halide (e.g., allyl bromide) to form an allyl ether.
Upon heating, this allyl ether undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to an adjacent carbon atom on the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com For a 7-allyloxy-4-methylcoumarin, this rearrangement preferentially occurs at the C8 position to yield an 8-allyl-7-hydroxy-4-methylcoumarin. This intermediate is then subjected to oxidative cyclization. The double bond of the allyl group is first isomerized to a propenyl group, followed by oxidation (e.g., with OsO₄/NaIO₄ or ozonolysis) and subsequent intramolecular cyclization under acidic conditions to close the furan ring, yielding the angelicin core.
Ring-closing metathesis (RCM) has emerged as a robust and versatile method for the synthesis of various heterocyclic systems, including angular furanocoumarins. organic-chemistry.org This approach also starts with a coumarin scaffold, typically an 8-allyl-7-hydroxycoumarin derivative, which can be prepared via the Claisen rearrangement mentioned previously. beilstein-journals.orgnih.gov
The 7-hydroxyl group is first O-allylated to create a di-allyl substrate. This diene then undergoes an intramolecular cyclization reaction catalyzed by a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst. organic-chemistry.orgnih.gov The RCM reaction efficiently forms the five-membered furan ring fused to the coumarin core. semanticscholar.org The driving force for the reaction is often the release of a small volatile alkene, such as ethene. organic-chemistry.org This methodology is valued for its high functional group tolerance and efficiency in constructing the desired cyclic system. nih.gov
Table 2: Key Steps in RCM Synthesis of the Angelicin Core
| Step | Precursor | Reagents | Product | Catalyst Example |
|---|---|---|---|---|
| 1. Allylation | 7-Hydroxy-4-methylcoumarin | Allyl bromide, Base | 7-Allyloxy-4-methylcoumarin | - |
| 2. Rearrangement | 7-Allyloxy-4-methylcoumarin | Heat | 8-Allyl-7-hydroxy-4-methylcoumarin | - |
| 3. O-Allylation | 8-Allyl-7-hydroxy-4-methylcoumarin | Allyl bromide, Base | 7-Allyloxy-8-allyl-4-methylcoumarin | - |
| 4. RCM | 7-Allyloxy-8-allyl-4-methylcoumarin | Grubbs' Catalyst | Dihydrofuran-fused coumarin | Grubbs' II Catalyst |
| 5. Oxidation | Dihydrofuran-fused coumarin | Oxidizing Agent (e.g., DDQ) | This compound | - |
Direct condensation reactions provide another route to the furan ring. A classic approach involves the reaction of a 7-hydroxycoumarin with an α-haloketone, such as chloroacetone, in the presence of a base. This proceeds via an initial O-alkylation to form a ketone-containing ether intermediate. Subsequent intramolecular aldol-type condensation or related cyclodehydration reactions, often promoted by acidic or basic catalysts, lead to the formation of the furan ring. researchgate.net
For the synthesis of this compound, 7-hydroxy-4-methylcoumarin can be reacted with chloroacetone and potassium carbonate. mdpi.com The resulting intermediate undergoes base-catalyzed intramolecular cyclization, followed by dehydration, to furnish the final tricyclic product. This method is straightforward and effective for synthesizing a variety of substituted furanocoumarins.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like this compound to reduce environmental impact. mdpi.com These approaches focus on improving energy efficiency, using safer solvents, employing catalytic methods, and minimizing waste. wjpmr.com
Key green strategies in furanocoumarin synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for several key steps, including the Claisen rearrangement and condensation reactions. nih.govnih.gov The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer side products.
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reagents together (mechanochemistry) or using solid-supported catalysts, minimizes the use and disposal of hazardous organic solvents. mdpi.com
Use of Greener Solvents: When solvents are necessary, replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. mdpi.com For example, certain condensation reactions can be performed in aqueous media.
Catalytic Methods: The use of recyclable catalysts, such as solid-supported acid catalysts for Pechmann condensations or reusable ruthenium catalysts for RCM, enhances the sustainability of the synthesis by reducing waste and allowing for catalyst reuse. researchgate.net These methods improve atom economy and align with the principles of sustainable chemical production.
Table 3: Green Chemistry Strategies in Furanocoumarin Synthesis
| Green Approach | Application Example | Advantage |
|---|---|---|
| Microwave Synthesis | Claisen rearrangement of allyloxycoumarins | Reduced reaction time, higher yields |
| Solvent-Free Conditions | Knoevenagel condensation with solid catalysts | Eliminates solvent waste, simple workup |
| Green Solvents | Condensation reactions in water or PEG | Reduced toxicity and environmental impact |
| Recyclable Catalysts | RCM with polymer-bound Grubbs' catalyst | Catalyst can be recovered and reused, less metal waste |
Methodologies for Furan Ring Annellation onto Coumarin Derivatives
Functionalization and Derivatization Strategies for the this compound Scaffold
The inherent biological activities of this compound have spurred significant interest in the chemical modification of its scaffold. These modifications aim to enhance its pharmacological profile, modulate its photophysical properties, and explore structure-activity relationships. A variety of synthetic strategies have been developed to introduce new functionalities, modify existing rings, and create novel dimeric structures.
Regioselective Substitutions and Their Synthetic Control
The regioselective functionalization of the this compound core is a key strategy for fine-tuning its biological and chemical properties. Control over the position of substitution allows for the systematic exploration of how different functionalities at specific sites on the molecule impact its activity. While the coumarin nucleus presents several positions susceptible to electrophilic or nucleophilic attack, achieving high regioselectivity can be challenging due to the complex electronics of the fused ring system.
Research on coumarin derivatives has shown that the C-3 and C-4 positions of the pyrone ring are particularly reactive. Direct C-H functionalization, an atom-economical approach, has been explored for coumarins, with the C-3 position often undergoing electrophilic palladation to form a C-3 palladium intermediate, which can then be used for arylation or alkenylation. Conversely, carbopalladation tends to favor the introduction of an aryl group at the C-4 position. The regioselectivity of these reactions is influenced by the catalyst, directing groups, and reaction conditions. For instance, Pd(OPiv)₂ has been shown to be effective in promoting C-4 selective arylation of coumarins in the presence of AgOPiv and CsOPiv mdpi.com.
In the context of angelicin derivatives, the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins has been achieved through imidazole-catalyzed multicomponent reactions, demonstrating a method for constructing the furan ring with specific substituents nih.gov. The synthesis of nitro-substituted coumarins has also been shown to be highly dependent on reaction temperature, allowing for the selective introduction of nitro groups at different positions on the benzene ring chemmethod.com. While these examples are on related coumarin systems, they highlight the principles that can be applied to achieve regioselective substitutions on the this compound scaffold.
| Reaction Type | Target Position | Key Reagents/Catalysts | Outcome | Reference |
| C-H Arylation | C-4 | Pd(OPiv)₂, AgOPiv, CsOPiv | Introduction of aryl groups | mdpi.com |
| Multicomponent Reaction | Furan Ring Construction | Imidazole | Synthesis of functionalized dihydrofurocoumarins | nih.gov |
| Nitration | Benzene Ring | Nitric Acid, Sulfuric Acid | Temperature-controlled regioselective nitration | chemmethod.com |
Introduction of Methyl and Other Alkyl Groups into Specific Positions
The introduction of methyl and other alkyl groups at specific positions on the this compound scaffold is a common strategy to modulate its lipophilicity and steric profile, which can significantly impact its biological activity. The synthesis of various methylated angelicin derivatives has been reported, indicating the feasibility of such modifications.
For instance, the synthesis of 4,4'-dimethylangelicin and 4,6,4'-trimethylangelicin has been documented nih.gov. The numbering of the angelicin scaffold is crucial for understanding the position of these substitutions. The synthesis of these multi-methylated analogs often involves starting with appropriately substituted resorcinol precursors and building the coumarin and furan rings sequentially.
Alkylation reactions on the coumarin ring system can be achieved through various methods. For example, in the synthesis of certain angelicin derivatives, O-alkylation of a 7-hydroxycoumarin intermediate with a bromo compound under basic conditions is a key step acs.org. While this introduces an alkyl group via an ether linkage, direct C-alkylation of the coumarin core can also be achieved, although regioselectivity can be a challenge.
The following table summarizes some examples of methylated angelicin derivatives:
| Compound Name | Position of Methyl Groups |
| This compound | 4 |
| 4,4'-Dimethylangelicin | 4, 4' |
| 4,5'-Dimethylangelicin (B1212156) | 4, 5' |
| 4,6,4'-Trimethylangelicin | 4, 6, 4' |
Synthesis of Heteroanalogues and Modified Furan Rings
To explore a wider chemical space and potentially discover compounds with novel biological activities, the synthesis of heteroanalogues of this compound, where the furan ring is replaced by another heterocyclic system, has been investigated. These modifications can dramatically alter the electronic and steric properties of the molecule.
One notable example is the synthesis of thienoangelicins, where the furan oxygen is replaced by a sulfur atom. The synthesis of ethyl 8-methyl-2-oxo-2H-thieno[2,3-h]chromene-3-carboxylate, a thienoangelicin derivative, has been reported. The synthetic scheme involves the reaction of a thiophene-based starting material to construct the fused pyrone ring researchgate.net.
The general approach to such heteroanalogues often involves starting with a pre-formed heterocycle that corresponds to the desired modified "furan" ring and then building the coumarin moiety onto it. Alternatively, a suitably functionalized coumarin precursor can be used to construct the new heterocyclic ring.
| Heteroanalogue Class | Modification | Synthetic Strategy | Reference |
| Thienoangelicins | Furan oxygen replaced by sulfur | Construction of pyrone ring onto a thiophene precursor | researchgate.net |
Formation of Dimeric this compound Structures
The formation of dimeric structures of this compound and its derivatives represents another avenue for creating novel chemical entities with potentially enhanced or different biological activities. Photodimerization is a key method for achieving this transformation.
Upon irradiation with UV light, certain methylated angelicin derivatives have been shown to form C4-cyclodimers. Specifically, 4,6,4'-trimethylangelicin and 6,5'-dimethylangelicin undergo photodimerization in a water-ethanol solution nih.gov. The former yields a pyrone-pyrone dimer, which is a common photodimerization pattern for psoralens. In contrast, 6,5'-dimethylangelicin forms both pyrone-pyrone and pyrone-furan dimers, with the latter having an unusual cis-syn configuration nih.gov.
This reactivity suggests that this compound itself could undergo similar photodimerization reactions, likely at the C4 position of the pyrone ring, to form cyclobutane-type dimers. The specific regio- and stereochemistry of the resulting dimers would depend on the reaction conditions, including the solvent and the presence of any sensitizers or templates.
The formation of these dimers can be summarized as follows:
| Starting Material | Reaction Type | Dimer Type | Key Features | Reference |
| 4,6,4'-Trimethylangelicin | Photodimerization | Pyrone-pyrone | C4-cyclodimer | nih.gov |
| 6,5'-Dimethylangelicin | Photodimerization | Pyrone-pyrone and Pyrone-furan | Pyrone-furan dimer has cis-syn configuration | nih.gov |
Biosynthesis and Natural Occurrence of 4 Methylangelicin
Phylogenetic Distribution and Plant Sources of 4-Methylangelicin
This compound, a methylated derivative of the angular furanocoumarin angelicin (B190584), is found in a select number of plant families. The distribution of angular furanocoumarins is primarily concentrated within the Apiaceae, Fabaceae, and Rutaceae families. While the parent compound, angelicin, has been identified in various species within these families, the occurrence of this compound is more specific. acs.org
Plants that produce angular furanocoumarins are not as widespread as those that synthesize their linear counterparts, such as psoralen (B192213). researchgate.net In fact, no plant has been discovered to produce only angular furanocoumarins; they are typically found alongside linear isomers. researchgate.net The Rutaceae family, which includes citrus species, is known to produce only linear furanocoumarins. researchgate.netresearchgate.net Therefore, the primary sources of this compound and other angular furanocoumarins are largely confined to the Apiaceae and Fabaceae families. acs.org
Table 1: Plant Families Known to Produce Angular Furanocoumarins
| Family | Genera Containing Angular Furanocoumarins | Reference |
| Apiaceae | Angelica, Heracleum, Pastinaca, Pimpinella | researchgate.net |
| Fabaceae | Bituminaria | acs.org |
| Moraceae | Ficus (traces of angelicin) | researchgate.net |
Note: This table indicates families known to produce the parent compound, angelicin. The specific distribution of this compound is less broadly documented.
Elucidation of the Biosynthetic Pathway
The biosynthesis of this compound is a complex process that originates from the primary metabolism of the plant and proceeds through a series of specialized enzymatic reactions. The pathway is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites.
Precursor Compounds and Shikimic Acid Pathway Involvement
The journey to this compound begins with the shikimic acid pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. acs.org The key starting material derived from this pathway is the amino acid L-phenylalanine. acs.org
Enzymatic Steps and Key Biocatalysts in Angelicin Biosynthesis
The conversion of L-phenylalanine into the core structure of angelicin involves a series of enzymatic steps, with several key biocatalysts playing crucial roles.
The first committed step in the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL) . nih.gov This enzyme facilitates the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. nih.gov This reaction is a critical entry point for the biosynthesis of a vast number of phenolic compounds, including furanocoumarins. The activity of PAL is often induced by various environmental stimuli, such as pathogen attack, UV light, and low temperatures, highlighting the role of furanocoumarins in plant defense. nih.gov
Following the formation of trans-cinnamic acid, a series of hydroxylations and other modifications lead to the formation of a key intermediate, umbelliferone (B1683723) . nih.gov It is at this juncture that the biosynthetic pathways for linear and angular furanocoumarins diverge. nih.gov
For the synthesis of angular furanocoumarins, umbelliferone undergoes prenylation at the C-8 position to form osthenol. This is then converted to (+)-columbianetin. researchgate.net The final and decisive step in the formation of the angelicin skeleton is the oxidation of (+)-columbianetin, a reaction catalyzed by angelicin synthase . acs.org
Angelicin synthase is a cytochrome P450 monooxygenase . acs.org Specifically, research in Peucedanum praeruptorum has identified an enzyme, CYP71AJ51 , that functions as an angelicin synthase, catalyzing the conversion of columbianetin (B30063) to angelicin. researchgate.netresearchgate.net These enzymes are part of the large and diverse CYP71AJ family, which also includes psoralen synthase, the enzyme responsible for the final step in the biosynthesis of the linear furanocoumarin psoralen. nih.gov The genes for angelicin synthase and psoralen synthase can share significant sequence similarity, yet differences in their active sites confer their distinct substrate specificities. nih.gov The methylation step to form this compound is presumed to be catalyzed by an O-methyltransferase (OMT) , likely acting on the angelicin core or a close precursor, although the specific enzyme has not been fully characterized. nih.gov
Table 2: Key Enzymes in the Biosynthesis of the Angelicin Core
| Enzyme | Abbreviation | Function | Reference |
| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | nih.gov |
| Angelicin Synthase (a Cytochrome P450) | AS (e.g., CYP71AJ51) | Catalyzes the conversion of (+)-columbianetin to angelicin | researchgate.netresearchgate.net |
| O-Methyltransferase | OMT | Presumed to catalyze the methylation of the angelicin core to form this compound | nih.gov |
Divergence of Linear and Angular Furanocoumarin Biosynthesis
The biosynthesis of linear and angular furanocoumarins follows a parallel but distinct path, diverging at the common precursor, umbelliferone. nih.gov While the angular pathway proceeds through the C-8 prenylated intermediate osthenol, the linear pathway involves the prenylation of umbelliferone at the C-6 position to form demethylsuberosin, which is then converted to marmesin (B225713) and subsequently to psoralen. researchgate.net This bifurcation is a critical control point that determines the type of furanocoumarin a plant will produce.
Isolation and Extraction Methodologies from Botanical Matrices
The extraction of this compound and related furanocoumarins from plant materials is a critical step for their study and potential application. Methodologies range from conventional, time-honored techniques to modern, advanced approaches designed for greater efficiency and environmental consideration.
Conventional Extraction Techniques (e.g., Maceration, Percolation, Soxhlet)
Conventional solid-liquid extraction using organic solvents remains a widely used approach for isolating furanocoumarins from botanical matrices. mdpi.com These methods are valued for their simplicity and effectiveness, though they can be time- and solvent-intensive.
Maceration : This simple technique involves soaking the powdered plant material in a chosen solvent within a closed container for an extended period, often with periodic agitation. nih.gov The process allows the solvent to penetrate the plant cells and dissolve the target compounds. For furanocoumarins, solvents like methanol (B129727), ethanol, or acetone (B3395972) are often employed. nih.gov After a period, typically lasting several days, the liquid extract (miscella) is separated from the solid plant residue (marc). cabidigitallibrary.org
Percolation : While not as commonly detailed for furanocoumarins in recent literature, percolation is a traditional method that can be more efficient than maceration. It involves packing the powdered plant material into a column (a percolator) and slowly passing a solvent through it. This continuous flow of fresh solvent allows for a more exhaustive extraction of the target compounds.
Soxhlet Extraction : This technique provides a more efficient and exhaustive extraction than simple maceration by using a smaller amount of solvent repeatedly. The plant material is placed in a thimble within the Soxhlet apparatus, and a solvent (such as petroleum ether or methanol) is heated, vaporized, condensed, and allowed to drip back through the plant material. researchgate.net This continuous cycling ensures a thorough extraction. Studies on Archangelica officinalis have utilized Soxhlet extraction for furanocoumarins, often followed by a second extraction with a different solvent like methanol to capture a wider range of compounds. researchgate.net
| Technique | Principle | Typical Solvents | Advantages | Disadvantages |
|---|---|---|---|---|
| Maceration | Soaking plant material in a solvent for an extended period. | Ethanol, Methanol, Acetone | Simple, requires minimal equipment. | Time-consuming, potentially incomplete extraction. |
| Percolation | Slow passage of a solvent through a column of plant material. | Ethanol, Methanol | More efficient than maceration. | More complex setup than maceration. |
| Soxhlet | Continuous extraction with a refluxing solvent. | Petroleum Ether, Hexane (B92381), Methanol | Highly efficient and exhaustive. | Time and energy-intensive, potential for thermal degradation of compounds. |
Advanced Extraction Methods (e.g., Ultrasound-Assisted, Microwave-Assisted, Supercritical Fluid Extraction)
To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These methods offer reduced extraction times, lower solvent consumption, and often higher yields. mdpi.com
Ultrasound-Assisted Extraction (UAE) : This technique utilizes high-frequency ultrasound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix. semanticscholar.org This significantly accelerates mass transfer and improves extraction efficiency. semanticscholar.org Studies on furanocoumarins from Archangelica officinalis found that UAE at 60°C produced yields comparable to the much more time-consuming Soxhlet method. nih.gov Key parameters that are optimized for UAE include temperature, power, and duration. nih.gov For instance, optimal UAE conditions for phenolic compounds in some fruits were found to be around 41-42°C for 25-28 minutes. nih.gov
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant material directly and rapidly. mdpi.com Polar molecules within the sample, particularly water, absorb microwave energy, leading to a rapid increase in internal pressure that ruptures the plant cells and releases the target compounds into the solvent. mdpi.com This method dramatically reduces extraction time, often to just a few minutes, while providing yields that are comparable to or even greater than those from Soxhlet extraction. mdpi.com In a study on Heracleum sosnowskyi, MAE conditions were optimized for furanocoumarins, identifying hexane as the solvent, a temperature of 70°C, and an extraction time of 10 minutes as optimal. mdpi.com However, prolonged exposure or excessive microwave power can lead to thermal degradation of the target compounds. mdpi.commdpi.com
Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, giving it properties of both a liquid and a gas. Supercritical CO2 is favored because it is non-toxic, non-flammable, and has a relatively low critical temperature (31.1°C), which prevents the degradation of thermolabile compounds. nih.gov By altering the pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. mdpi.com This technique has been successfully applied to the extraction of furanocoumarins from various plant matrices, with optimal conditions for solubility found at 80°C and 40 MPa. mdpi.com
| Method | Plant Source | Optimal Solvent | Optimal Temperature | Optimal Time/Duration | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Extraction (MAE) | Heracleum sosnowskyi | Hexane | 70-90°C | 10 min | mdpi.com |
| Ultrasound-Assisted Extraction (UAE) | Archangelica officinalis | Petroleum Ether / Methanol | 60°C | 3 x 30 min cycles | nih.gov |
| Supercritical Fluid Extraction (SFE) | Various (e.g., Angelica archangelica) | Supercritical CO₂ | 80°C | Variable | mdpi.com |
Advanced Analytical Techniques for 4 Methylangelicin Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of 4-Methylangelicin, allowing for its separation from complex mixtures, such as synthetic reaction products or natural extracts. This separation is a critical prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantitative analysis of this compound and related furocoumarins. acs.orgmedwinpublishers.com Its application is crucial for determining the concentration of the compound in various matrices and for analyzing its interactions, such as the formation of photoadducts with DNA. thegoodscentscompany.com
Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. acs.org The separation of furocoumarins, which are structurally similar and often lack ionizable groups, can be achieved using simple mobile phases like water-acetonitrile or water-methanol gradients. sigmaaldrich.compharmtech.com Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, as furocoumarins exhibit strong UV absorbance. technologynetworks.comifrafragrance.org For quantitative analysis, a calibration curve is constructed using certified standards, and the method is validated for linearity, accuracy, and precision. acs.orgifrafragrance.orgjrespharm.com
Table 1: Typical HPLC Parameters for Furocoumarin Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds with varying polarity. |
| Flow Rate | 0.3 - 1.5 mL/min | Controls retention time and resolution. pharmtech.comifrafragrance.org |
| Detector | UV-DAD (Diode-Array Detector) | Allows quantification and purity check via spectral analysis. |
| Wavelength | ~310 nm | Wavelength for optimal absorbance of many furocoumarins. acs.orgifrafragrance.org |
| Injection Volume | 5 - 20 µL | Amount of sample introduced into the system. pharmtech.comifrafragrance.org |
| Column Temp. | 40°C | Ensures reproducible retention times. researchgate.net |
Gas Chromatography (GC) for Volatile Analysis and Derivatized Forms
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. mdpi.com However, many coumarins, including this compound, have relatively low volatility, making direct GC analysis challenging. researchgate.net To overcome this, a derivatization step is often employed to increase volatility and improve chromatographic properties. mdpi.comsigmaaldrich.comjfda-online.com
The most common derivatization method is silylation, where active hydrogen atoms (in hydroxyl or carboxyl groups, if present in related impurities or metabolites) are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a nonpolar DB-5 or HP-5MS column) before being detected, typically by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). sigmaaldrich.comphcogres.com
Table 2: Example GC Method with Derivatization for Coumarin Analysis
| Step | Procedure | Rationale |
| 1. Derivatization | React sample with a silylating agent (e.g., BSTFA) in a solvent like pyridine. | Increases volatility and thermal stability of the analyte. mdpi.com |
| 2. GC Separation | Inject derivatized sample onto a capillary column (e.g., HP-5MS, 30 m x 0.25 mm). | Separates the derivatized this compound from other components. |
| 3. Temperature Program | Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C). | Ensures efficient separation of compounds with different boiling points. ignited.in |
| 4. Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| 5. Detection | Mass Spectrometry (MS) | Provides both quantification and structural information (mass-to-charge ratio). |
Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid screening and qualitative analysis of this compound. umlub.pl It is widely used to monitor the progress of chemical syntheses, check the purity of fractions from column chromatography, and quickly identify the presence of furocoumarins in plant extracts. umlub.pladvancechemjournal.com
The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica gel 60 F254). semanticscholar.org A small amount of the sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For furocoumarins, mixtures of nonpolar and moderately polar solvents are common. After development, the separated spots are visualized, most commonly under UV light (254 nm or 366 nm), where furocoumarins typically show fluorescence. bezmialem.edu.trtubitak.gov.tr
Table 3: Example TLC Systems for Furocoumarin Separation
| Stationary Phase | Mobile Phase (Solvent System, v/v) | Application |
| Silica Gel F254 | Toluene : Diethyl ether : Acetic acid (6:4:1) | Separation of psoralen (B192213) and heraclenol from plant extracts. semanticscholar.orgresearchgate.net |
| Silica Gel F254 | Chloroform : Methanol (B129727) (9:1) | Monitoring synthesis of angelicin (B190584) derivatives. |
| Silica Gel | Ethyl acetate (B1210297) : Chloroform : Diethyl ether (1.0:97.5:1.5) diluted with Hexane (B92381) | Optimized separation of eight different furocoumarin isomers. tandfonline.com |
Hyphenated Chromatographic Systems (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated systems, which couple a separation technique with a powerful detection method like mass spectrometry, provide an unparalleled level of analytical detail.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC with the sensitive and selective detection of mass spectrometry. lcms.czciklab.com This technique is particularly useful for confirming the identity of a compound by providing its molecular weight. researchgate.net Tandem mass spectrometry (LC-MS/MS) can further fragment the molecule to yield structural information, which is invaluable for identifying unknown impurities or metabolites. researchgate.netlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. ignited.inciklab.comd-nb.info For this compound, this would typically follow a derivatization step. sigmaaldrich.com The mass spectrometer provides a mass spectrum for each separated peak, which acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. phcogres.comignited.in
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful combination that allows for the direct acquisition of NMR spectra from compounds as they are separated by HPLC. This provides unambiguous structural elucidation of individual components within a mixture without the need for prior isolation, which is highly advantageous for analyzing complex reaction outcomes or natural product extracts.
Spectroscopic and Spectrometric Characterization Methods
While chromatography separates components, spectroscopy provides detailed information about molecular structure. For a compound like this compound, Nuclear Magnetic Resonance (NMR) is the most definitive spectroscopic technique for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the complete structural elucidation of organic molecules like this compound. d-nb.infonih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. A full analysis of the ¹H NMR spectra of angelicin and 25 of its methyl analogues has been performed, allowing for certain assignment of all peaks. capes.gov.br
¹³C NMR provides information on the number and types of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃). rsc.orgmdpi.com
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, allowing for the unambiguous assignment of every atom in the molecular structure. bezmialem.edu.trnih.govmdpi.com These experiments are crucial for distinguishing between isomers and confirming the precise location of the methyl group at the C-4 position.
Table 4: Representative ¹H and ¹³C NMR Spectral Data for this compound (Based on data for angelicin and its analogues) capes.gov.br
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 (C=O) | - | ~160 |
| 3 | ~6.3 (d) | ~113 |
| 4-CH₃ | ~2.5 (s) | ~18 |
| 4 | - | ~148 |
| 5 | ~7.8 (d) | ~125 |
| 6 | ~7.4 (d) | ~116 |
| 4a | - | ~114 |
| 5a | - | ~124 |
| 9b | - | ~152 |
| 9a | - | ~145 |
| 9 | ~7.9 (s) | ~107 |
| 8 | ~7.5 (s) | ~119 |
| 4' | ~7.7 (d) | ~146 |
| 5' | ~7.0 (d) | ~106 |
Note: 'd' denotes a doublet, 's' denotes a singlet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is extrapolated from known spectra of related methylangelicins. capes.gov.br
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). weebly.comwikipedia.org
For this compound, the molecular ion peak [M]+ would correspond to its molecular weight. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for such compounds involve the cleavage of bonds adjacent to functional groups or the loss of small neutral molecules. msu.edulibretexts.org The presence of a heteroatom like oxygen can influence the fragmentation by localizing the radical cation. msu.edu
Key Fragmentation Patterns:
Loss of a methyl group (-CH3): A peak corresponding to [M-15]+ would indicate the loss of the methyl group.
Loss of carbon monoxide (-CO): Furanocoumarins often exhibit the loss of CO, leading to a peak at [M-28]+.
Cleavage of the furan (B31954) or pyrone ring: This can lead to a variety of smaller fragment ions, providing further structural information.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]+ | 200 | Molecular Ion |
| [M-15]+ | 185 | Loss of a methyl group |
| [M-28]+ | 172 | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for its color. du.edu.eg In the case of this compound, the conjugated system of the furan and pyrone rings, along with the aromatic system, constitutes the primary chromophore. numberanalytics.comvscht.cz
The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* transitions within the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents. msu.edu The conjugation of the furan and pyrone rings shifts the absorption maxima to longer wavelengths. libretexts.org
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Transition | Wavelength Range (nm) | Chromophore |
| π → π* | 250-350 | Furanocoumarin scaffold (conjugated system) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. utdallas.edu By analyzing the frequencies at which a molecule absorbs infrared radiation (in IR spectroscopy) or scatters incident light (in Raman spectroscopy), it is possible to identify the functional groups present. specac.comwiley.com
For this compound, these techniques can confirm the presence of key structural features:
C=O (carbonyl) stretch: A strong absorption band in the IR spectrum, typically around 1700-1750 cm⁻¹, is characteristic of the lactone carbonyl group in the pyrone ring. utdallas.edu
C=C (alkene) stretches: Bands in the region of 1600-1650 cm⁻¹ in both IR and Raman spectra would indicate the carbon-carbon double bonds within the furan and pyrone rings. wikipedia.org
C-O (ether) stretches: Absorptions corresponding to the ether linkages in the furan and lactone rings would be expected in the 1000-1300 cm⁻¹ region of the IR spectrum. researchgate.net
C-H stretches: Aromatic and vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹. wikipedia.org
Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. purdue.edu
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Lactone C=O | Stretch | 1700-1750 |
| Aromatic/Vinylic C=C | Stretch | 1600-1650 |
| C-O-C (Ether) | Stretch | 1000-1300 |
| Aromatic/Vinylic C-H | Stretch | >3000 |
| Aliphatic C-H (methyl) | Stretch | <3000 |
Circular Dichroism (CD) for Chiral Analysis (if applicable to derivatives)
Circular dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light. ntu.edu.sg It is an essential tool for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. univr.it
While this compound itself is achiral, CD spectroscopy would become relevant for the analysis of its chiral derivatives. If this compound were to be modified in a way that introduces a chiral center, CD spectroscopy could be used to:
Determine the absolute configuration of the chiral derivative.
Study conformational changes in the molecule. libretexts.org
Analyze interactions with other chiral molecules, such as proteins or DNA. creative-proteomics.com
The CD spectrum provides information about the three-dimensional structure of the molecule, with specific electronic transitions giving rise to characteristic positive or negative CD bands. jascoinc.com
Molecular and Cellular Mechanisms of Action of 4 Methylangelicin and Its Analogs
Interactions with Nucleic Acids
The biological activity of 4-methylangelicin and its analogs is intrinsically linked to their interactions with nucleic acids, particularly DNA. These interactions are primarily initiated by ultraviolet (UV) light, leading to a cascade of events that can disrupt normal cellular processes.
DNA Photobinding and Photoadduct Formation Mechanisms
Upon exposure to long-wave UV light (UVA), this compound becomes activated and can covalently bind to the pyrimidine (B1678525) bases of DNA, namely thymine (B56734) and cytosine. wikipedia.org This process, known as photobinding, results in the formation of photoadducts, which are the primary lesions responsible for the compound's biological effects.
The photobinding of this compound to pyrimidine bases occurs through a C4-photocycloaddition reaction. wikipedia.org This reaction involves the 3,4 or 4',5' double bonds of the angelicin (B190584) molecule and the 5,6 double bond of the pyrimidine base, leading to the formation of a four-membered ring structure known as a cyclobutane-type photoadduct. wikipedia.orgohsu.edu
Specifically, this compound and its derivatives have been shown to form cycloadducts with thymine. nih.gov For instance, 4',5'-dimethylangelicin, 5,4',5'-trimethylangelicin, and 6,4',5'-trimethylangelicin primarily form a cis-syn furan-side cycloadduct with thymine, along with two pyrone-side adducts (cis-syn and cis-anti). nih.gov In contrast, the 4,4',5'-trimethyl derivative yields a furan-side adduct with cytosine. nih.gov The specific types of photoadducts formed are influenced by the position of methyl groups on the angelicin ring system. nih.gov The formation of these adducts creates a physical block on the DNA template. nih.gov
| This compound Analog | Primary Photoadduct with DNA |
| 4',5'-dimethylangelicin | cis-syn furan-side cycloadduct with thymine |
| 5,4',5'-trimethylangelicin | cis-syn furan-side cycloadduct with thymine |
| 6,4',5'-trimethylangelicin | cis-syn furan-side cycloadduct with thymine |
| 4,4',5'-trimethylangelicin | furan-side adduct with cytosine |
Prior to photobinding, this compound and its analogs can insert themselves between the planar bases of the DNA double helix, a process known as intercalation. wikipedia.orgwikipedia.org This non-covalent interaction is facilitated by the planar, polycyclic aromatic structure of the angelicin molecule. wikipedia.orgwikipedia.org Intercalation is a crucial step as it positions the molecule in close proximity to the DNA bases, increasing the efficiency of the subsequent photoreaction upon UVA irradiation.
The affinity of angelicins for DNA and their photobinding capacity can be significantly influenced by the presence and position of methyl groups. Studies have shown that the introduction of methyl groups at the 3, 4, 4', or 5' positions of the angelicin scaffold generally increases both the affinity for DNA intercalation and the subsequent DNA-photobinding. nih.gov For example, 4',5'-dimethylangelicin exhibits a higher affinity for DNA and photobinds more rapidly than angelicin itself. researchgate.net The enhancement of DNA photobinding is particularly pronounced for derivatives like 4,4',5'-trimethylangelicin, which is highly photoreactive towards DNA. nih.gov
| Angelicin Derivative | Effect on DNA Affinity | Effect on DNA Photobinding |
| 3- or this compound | Increased | Enhanced (less pronounced) |
| 4'- or 5'-methylangelicin | Increased | Enhanced (more pronounced) |
| 3,4-dimethylangelicin | Increased | Enhanced |
| 4',5'-dimethylangelicin | Increased | Enhanced (to a larger extent) |
| 4,4',5'-trimethylangelicin | - | Strong enhancement (most photoreactive) |
Influence on DNA Replication and Transcription Processes
The formation of this compound-DNA photoadducts poses a significant obstacle to the cellular machinery responsible for DNA replication and transcription. wikipedia.orgmdpi.com The covalent adducts act as lesions on the DNA template, physically blocking the progression of DNA and RNA polymerases. khanacademy.orglibretexts.org
This inhibition of nucleic acid synthesis is a key mechanism behind the antiproliferative activity of these compounds. nih.govresearchgate.net For instance, 4,5'-dimethylangelicin (B1212156) has been shown to be a potent inhibitor of both DNA and RNA synthesis in tumor cells. researchgate.net Similarly, 4'-methylangelicin derivatives have demonstrated a significantly higher inhibition of DNA and RNA synthesis in Ehrlich ascites cells compared to the parent angelicin compound. researchgate.net The stalling of replication forks and transcription complexes at the sites of these adducts can trigger cellular stress responses and, in some cases, lead to cell death. nih.gov
Modulation of Cellular Signaling Pathways
Beyond their direct interactions with DNA, this compound and its analogs can also exert their effects by modulating intracellular signaling pathways that govern various cellular processes, including gene expression and cell survival. lifechemicals.comuc.pt
Effects on Gene Expression and Transcriptional Regulation (e.g., NF-κB Pathway)
Gene expression is a tightly controlled process that dictates the production of proteins and functional RNAs, ultimately determining cellular function. khanacademy.orgwikipedia.org The regulation of gene expression can occur at multiple levels, including transcription, RNA processing, and translation. wikipedia.orguwa.edu.au
One of the key signaling pathways that can be influenced by compounds like this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov NF-κB is a family of transcription factors that play a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins. nih.gov Upon receiving specific signals, these inhibitory proteins are degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. nih.gov
While direct studies on this compound's effect on the NF-κB pathway are limited, the DNA damage induced by this compound can indirectly trigger signaling cascades that converge on NF-κB. Furthermore, other structurally related compounds have been shown to modulate this pathway. For example, resveratrol, another polyphenol, has been demonstrated to inhibit NF-κB activation. nih.gov It is plausible that this compound and its analogs could similarly influence NF-κB signaling, thereby affecting the expression of a wide range of genes that control cellular responses to stress and damage. The inhibition of the NF-κB pathway is a known therapeutic strategy for reducing inflammation and can potentiate the effects of cancer therapies. nih.gov
Protein-Ligand Interactions and Allosteric Modulation
The biological activity of this compound and its related compounds is fundamentally governed by their interactions with biomacromolecules, particularly proteins and nucleic acids. These interactions can be non-covalent, involving reversible binding, or covalent, leading to the formation of stable adducts, often triggered by photochemical processes.
Furocoumarins, the chemical class to which angelicins belong, are known to engage in non-covalent interactions with proteins. For instance, the parent compound angelicin exhibits a measurable binding affinity for human serum albumin. wikipedia.org This type of reversible protein-ligand interaction is crucial for the distribution and transport of the compound in biological systems.
A defining characteristic of angelicins is their ability to form covalent bonds with DNA upon irradiation with ultraviolet (UV) light. ontosight.ainih.gov This photochemical reaction primarily involves the formation of cycloadducts between the furocoumarin and pyrimidine bases (like thymine) in the DNA strand. ontosight.aicapes.gov.br Specifically, 4'-methylangelicin can form a photocyclization product with thymine. ontosight.ai This ability to form photoadducts with DNA can interfere with critical cellular processes like replication and transcription. ontosight.ai Studies on various methylangelicins have shown that methyl substitution can increase the affinity for DNA in the initial non-covalent complex (dark complex), which in turn enhances the subsequent photobinding capacity. nih.gov
The concept of allosteric modulation, where a molecule binds to a regulatory site on a protein distinct from the primary active site to alter the protein's activity, is central to the mechanism of certain this compound analogs. wikipedia.org Rather than competing directly with an endogenous ligand, an allosteric modulator induces a conformational change that can either enhance (positive modulation) or inhibit (negative modulation) the protein's function. wikipedia.org The action of this compound derivatives on proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the transcription factor NF-κB fits this modulatory paradigm. nih.govnih.gov These compounds bind to sites on the target proteins to modulate their function without directly competing at the primary functional sites (e.g., the ATP-binding site in CFTR or the DNA-binding site of NF-κB). nih.govnih.gov
Mechanisms of Action on Specific Membrane Proteins (e.g., CFTR Modulators)
A significant area of research for this compound analogs has been their role as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. nih.govnih.gov CFTR is a membrane protein that functions as a chloride and bicarbonate channel, and mutations in the CFTR gene cause cystic fibrosis (CF). mdpi.commdpi.com Small molecules that can partially restore the function of mutant CFTR are known as modulators and are classified as "correctors" (which improve protein folding and trafficking to the cell surface) or "potentiators" (which enhance the channel's opening probability). mdpi.commdpi.comresearchgate.net
The analog 4,6,4′-trimethylangelicin (TMA) has been identified as a dual-acting CFTR modulator, exhibiting both corrector and potentiator properties. nih.govnih.gov Its mechanism of action as a corrector involves direct interaction with the CFTR protein. Research has demonstrated that TMA, much like the approved CFTR corrector lumacaftor, stabilizes the first membrane-spanning domain (MSD1) of the CFTR protein. nih.govnih.govresearchgate.net Furthermore, it enhances the crucial interface between the first nucleotide-binding domain (NBD1) and the fourth intracellular loop (ICL4), which is part of the second membrane-spanning domain (MSD2). nih.govnih.gov This stabilization helps to rescue the folding and processing of mutant CFTR, such as the common F508del mutation, allowing it to traffic to the cell surface and function as a channel. nih.gov
In addition to its corrector function, TMA acts as a potentiator by enhancing the cAMP/PKA-dependent activation and gating of the CFTR channel once it is at the cell surface. nih.govnih.gov This potentiation increases the flow of chloride ions through the channel.
Concerns about potential phototoxicity associated with TMA prompted the development of new analogs designed to minimize or eliminate this side effect while retaining or improving CFTR modulatory activity. nih.govresearchgate.net This research led to the identification of several non-mutagenic compounds with promising activity, including:
4-isopropyl-6-ethyl-4′-methylangelicin (IPEMA) nih.govresearchgate.net
4-propyl-6-ethyl-4′-methylangelicin (PEMA) nih.govcf-help.org
4-isopropyl-6,4′-dimethylangelicin (IPDMA) nih.govresearchgate.net
These analogs have been shown to rescue F508del-CFTR function and potentiate channel activity, acting through a mechanism similar to that of TMA by stabilizing the MSD1 domain. nih.govresearchgate.net
Photophysical and Photochemical Properties Relevant to Biological Activity
The biological effects of this compound and its derivatives are intrinsically linked to their interaction with light, particularly in the UV-A spectrum. nih.govnih.gov Their photophysical properties begin with the absorption of photons, which elevates the molecule to an excited singlet state (S1). researchgate.netresearchgate.net Studies have shown that the nature of the lowest singlet state in these compounds is primarily of π,π* character. researchgate.netresearchgate.net From this excited state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state (T1). researchgate.net The efficiency of these pathways can be influenced by the solvent environment, indicating the presence of a closely lying n,π* state that affects the decay pathways. researchgate.netresearchgate.net
The excited triplet state is particularly important for the photochemical reactivity of these compounds. One major photochemical reaction is the [2+2] photocycloaddition with the pyrimidine bases of DNA, forming monoadducts. ontosight.ainih.gov This covalent modification of DNA is a primary mechanism behind some of their biological activities. nih.gov
Another key photochemical process is the generation of reactive oxygen species (ROS). Upon excitation, the triplet state of the angelicin derivative can transfer its energy to molecular oxygen (O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov The capacity to generate singlet oxygen has been studied for a series of 4'-methylangelicins and compared with other furocoumarins. nih.gov The efficiency of singlet oxygen generation correlates with photo-induced cell killing in yeast but does not appear to be the main cause for skin photosensitizing activity. nih.gov
Table 1: Relative Capacity of Angelicin Derivatives to Generate Singlet Oxygen Data reflects the ranking order of singlet oxygen generation capacity as determined by studies on Saccharomyces cerevisiae. nih.gov
| Compound | Relative Singlet Oxygen Generation nih.gov |
| 3-Carbethoxypsoralen (3-CPs) | Highest |
| 4',4-Dimethylangelicin | High |
| 4'-Methylangelicin | Medium |
| 4',5-Dimethylangelicin | Low |
While these photochemical properties are central to the use of some furocoumarins in photochemotherapy, they are considered undesirable side effects in other therapeutic applications, such as the treatment of cystic fibrosis. nih.gov Consequently, newer analogs like IPEMA were specifically designed to lack photoreactivity, thereby separating the desired CFTR modulatory effects from phototoxic potential. nih.gov
Table 2: Compound Names Mentioned in the Article
| Common Name/Abbreviation | Full Chemical Name |
| This compound | 4-Methyl-2H-furo[2,3-h]chromen-2-one |
| Angelicin | 2H-Furo[2,3-h]chromen-2-one |
| 4,6,4′-trimethylangelicin | 4,6,9-Trimethyl-7H-furo[3,2-g]chromen-7-one |
| TMA | 4,6,4′-trimethylangelicin |
| IPEMA | 4-isopropyl-6-ethyl-4′-methylangelicin |
| PEMA | 4-propyl-6-ethyl-4′-methylangelicin |
| IPDMA | 4-isopropyl-6,4′-dimethylangelicin |
| 4',4-Dimethylangelicin | 4,9-Dimethyl-7H-furo[3,2-g]chromen-7-one |
| 4',5-Dimethylangelicin | 4,5-dimethyl-2H-furo[2,3-h]chromen-2-one |
| 3-Carbethoxypsoralen | Ethyl 7-oxo-7H-furo[3,2-g]chromene-6-carboxylate |
| Lumacaftor | 3-(6-(1-(2,2-Difluorobenzo[d] nih.govnih.govdioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid |
| Thymine | 5-Methylpyrimidine-2,4(1H,3H)-dione |
Preclinical Biological Activities and Investigative Applications of 4 Methylangelicin Analogs
In Vitro Studies on Cellular Models
Effects on Cell Proliferation and Viability in Various Cell Lines
The antiproliferative effects of 4-methylangelicin analogs have been evaluated across various cell lines, often in the context of developing therapeutic agents with reduced toxicity compared to the parent compounds. For instance, a series of trimethylangelicin (TMA) derivatives were synthesized to mitigate the undesirable side effects of TMA, a promising agent for treating cystic fibrosis. researchgate.net New generation TMA analogs with bulky substituents at the 4-position were designed to minimize photoreactions with DNA. researchgate.net One such analog, the 4-isopropyl-6-ethyl derivative, demonstrated TMA-like inhibitory activity on NF-κB/DNA interactions but did not show anti-proliferative activity on cystic fibrosis IB3-1 cells. researchgate.net
Similarly, in another study, several TMA analogs showed very low antiproliferative effects, with IC50 values greater than 800 μM in IB3-1 cells. nih.gov This lack of significant antiproliferative activity is considered a positive attribute when the primary goal is to develop anti-inflammatory agents without major toxic effects. nih.gov In contrast, the parent compound TMA exhibited an IC50 value of 185 ± 30 μM. nih.gov
The cytotoxicity of new TMA analogs was also assessed in HepG2 cells, a human liver cancer cell line. nih.gov These studies are crucial for evaluating potential liver toxicity. nih.gov Many of the newly synthesized derivatives did not exhibit significant cytotoxicity. researchgate.net
The effect of angelicin (B190584) and its derivatives on cell viability has also been explored in other contexts. For example, angelicin itself was shown to increase cellular cytotoxicity in human SH-SY5Y neuroblastoma cells in a dose- and time-dependent manner, with an IC50 of 49.56 μM after 48 hours of incubation. thegoodscentscompany.com This suggests that the antiproliferative activity can be highly dependent on the specific analog and the cell line being tested.
Interactive Table: Effects of this compound Analogs on Cell Proliferation and Viability
| Compound/Analog | Cell Line | Effect | IC50 Value | Source |
|---|---|---|---|---|
| 4-isopropyl-6-ethyl derivative of TMA | IB3-1 (Cystic Fibrosis) | No anti-proliferative activity | Not Applicable | researchgate.net |
| Various TMA analogs (compounds 1–4, 7, 9, 12–16, 18, 27–34, 36, and 37) | IB3-1 (Cystic Fibrosis) | Very low antiproliferative effects | >800 μM | nih.gov |
| TMA (4,6,4′-trimethylangelicin) | IB3-1 (Cystic Fibrosis) | Antiproliferative effect | 185 ± 30 μM | nih.gov |
| Angelicin | SH-SY5Y (Neuroblastoma) | Increased cytotoxicity | 49.56 μM (at 48h) | thegoodscentscompany.com |
Induction of Specific Cellular Responses (e.g., Anti-inflammatory Effects)
A significant area of investigation for this compound analogs is their potential to modulate specific cellular responses, particularly their anti-inflammatory effects. A series of new-generation 4,6,4′-trimethylangelicin (TMA) analogs were synthesized to enhance anti-inflammatory activity while reducing toxicity. mdpi.com The rationale behind this is the critical role of the NF-κB transcription factor in expressing Interleukin-8 (IL-8), a key marker of lung inflammation in conditions like cystic fibrosis (CF). mdpi.com
In vitro studies on the CF bronchial epithelial cell line IB3-1 demonstrated that two TMA analogs, GY971a mesylate salt (6-p-minophenyl-4,4′-dimethyl-angelicin) and GY964 (4-phenyl-6,4′-dimethyl-angelicin), were effective in decreasing IL-8 gene expression. mdpi.comresearchgate.net This effect was observed in response to both Pseudomonas aeruginosa infection and TNF-alpha stimulation, two relevant models for CF inflammation. mdpi.com The inhibitory activity of these analogs on NF-κB/DNA interactions was confirmed through electrophoretic mobility shift assays (EMSA). researchgate.netmdpi.com
Further studies with a 4-isopropyl-6-ethyl derivative of TMA showed that it inhibited the TNF-α induced release of several NF-κB regulated molecules, including PDGF-B chain, IL-10, IL-15, IL-17, and IFN-γ, in IB3-1 cells. researchgate.net This highlights the broader anti-inflammatory potential of these compounds beyond just IL-8 modulation. The parent compound, TMA, has also been shown to reduce the phosphorylation of ribosomal S6 kinase-1 and AKT2/3, which are involved in the P. aeruginosa-dependent activation of IL-8 gene transcription. researchgate.net
Interactive Table: Anti-inflammatory Effects of this compound Analogs in IB3-1 Cells
| Compound/Analog | Stimulus | Cellular Response | Source |
|---|---|---|---|
| GY971a (pANDMA) | P. aeruginosa infection, TNF-α | Decreased IL-8 gene expression | mdpi.comresearchgate.net |
| GY964 (4-PhDMA) | P. aeruginosa infection, TNF-α | Decreased IL-8 gene expression | mdpi.comresearchgate.net |
| 4-isopropyl-6-ethyl derivative of TMA | TNF-α | Inhibition of PDGF-B, IL-10, IL-15, IL-17, IFN-γ release | researchgate.net |
Mechanistic Studies in Bacterial and Fungal Systems
The biological activities of angelicin and its derivatives extend to antimicrobial effects. Angelicin itself is known to possess antifungal properties. thegoodscentscompany.com While detailed mechanistic studies on this compound analogs in bacterial and fungal systems are not as extensively documented as their anti-inflammatory effects, some insights can be gleaned from the broader class of furocoumarins.
For instance, the parent compound 4,6,4′-trimethylangelicin (TMA) has been studied in the context of Pseudomonas aeruginosa, a common bacterium in the airways of cystic fibrosis patients. nih.gov TMA was found to be a potent inhibitor of P. aeruginosa-dependent IL-8 transcription in bronchial epithelial cells. physiology.org While this action is on the host cells, it is a direct consequence of the bacterial presence.
Furthermore, some angelicin derivatives have been shown to inhibit the biotransformation of aflatoxin B1, a mycotoxin produced by certain fungi, to its toxic epoxide form. thegoodscentscompany.com This suggests a potential mechanism of action involving the modulation of metabolic pathways, which could be relevant in both fungal and bacterial systems. The development of TMA analogs with bulky substituents at the C-4 position was specifically aimed at impairing DNA intercalation and preventing photoreactions with nucleic acids, a known mechanism of action for many psoralens. researchgate.net This modification is crucial for separating the desired anti-inflammatory effects from unwanted phototoxic and mutagenic activities.
In Vivo Investigations in Preclinical Animal Models
Assessment of Pharmacological Effects in Disease Models
The promising in vitro results for certain this compound analogs have led to their evaluation in preclinical animal models of disease. A key example is the investigation of the anti-inflammatory efficacy of the TMA analog GY971a (pANDMA) in a mouse model of acute Pseudomonas aeruginosa lung infection. mdpi.com This model is highly relevant to the inflammatory lung damage seen in cystic fibrosis. researchgate.net
In this model, GY971a demonstrated a significant anti-inflammatory effect. nih.gov The administration of this analog led to a profound decrease in the total number of inflammatory cells and the neutrophil count in the lungs of the infected mice. nih.gov This in vivo efficacy, coupled with a lack of apparent toxicity, positions GY971a as a compound with interesting anti-inflammatory properties that modulate the NF-κB pathway, similar to its lead compound TMA but without the associated side effects. nih.gov
Preliminary in vivo pharmacokinetic studies have also been conducted on other promising analogs, such as the 4-phenylderivative (4-PhDMA) and the 6-phenylderivative (pANDMA), which showed favorable pharmacokinetic profiles either on their own or when incorporated into lipid formulations. researchgate.net These studies are essential for determining the bioavailability and in vivo stability of these compounds, which are critical factors for their potential therapeutic development. nih.gov
Evaluation of Cellular and Molecular Biomarkers
These molecular biomarkers provide a more detailed picture of the compound's effect on the inflammatory cascade. redalyc.orgmdpi.com The reduction in cytokines and chemokines aligns with the in vitro findings of decreased IL-8 expression and inhibition of the NF-κB pathway. mdpi.comnih.gov The evaluation of such biomarkers is a crucial step in translational research, as it helps to bridge the gap between preclinical findings and potential clinical applications by providing measurable indicators of a drug's biological activity. nih.govnih.govimbrsea.eu
Interactive Table: In Vivo Effects and Biomarkers for this compound Analog GY971a
| Animal Model | Treatment | Cellular Biomarkers | Molecular Biomarkers | Outcome | Source |
|---|
Comparative Analysis with Other Furanocoumarins
The unique photobiological and photochemical properties of this compound and its analogs are best understood through a comparative lens with other well-known furanocoumarins, both linear (psoralens) and angular (angelicins). This analysis primarily focuses on their interactions with DNA, antiproliferative effects, and the generation of reactive oxygen species, which are key determinants of their therapeutic potential and associated risks.
A pivotal distinction among furanocoumarins lies in their ability to form different types of photoadducts with DNA upon UVA irradiation. Linear furanocoumarins, such as 8-methoxypsoralen (8-MOP), can form both monofunctional adducts (photoaddition to a single strand of DNA) and bifunctional adducts, leading to interstrand cross-links (ICLs). researchgate.netwikipedia.org These ICLs are highly cytotoxic and are a major contributor to the therapeutic efficacy of psoralen-based photochemotherapy (PUVA). However, they are also associated with significant mutagenicity and carcinogenicity. capes.gov.br
In contrast, angular furanocoumarins like angelicin and its methyl derivatives, including this compound, predominantly form monofunctional adducts. capes.gov.brthegoodscentscompany.com This characteristic is considered a significant advantage, as it can induce a potent antiproliferative effect while potentially reducing the long-term risks associated with ICLs. For instance, 4,4',6-trimethylangelicin (B1213661), a derivative of this compound, demonstrates a high capacity for photoreacting with DNA, forming exclusively monoadducts, and exhibits a much lower mutagenic potential than 8-MOP in bacterial assays. capes.gov.br
The introduction of methyl groups to the angelicin scaffold, as seen in this compound and its analogs, has been shown to enhance their photobiological activity compared to the parent compound, angelicin. nih.gov Research indicates that methylangelicins, such as 4'-methyl-, 4,4'-dimethyl-, and 4',5'-dimethylangelicin, photobind to DNA to a much greater extent than angelicin itself and even more effectively than 8-MOP. nih.gov This increased photoreactivity translates to a stronger inhibition of DNA synthesis and a potent antiproliferative effect. nih.govnih.gov Specifically, the antiproliferative activity of 4,4',5'-trimethyl-8-azapsoralen, an analog, was found to be higher than that of 8-MOP in Ehrlich ascites tumor cells. researchgate.net
Another critical aspect of comparison is the generation of singlet oxygen, a reactive oxygen species that can contribute to cellular damage. Some furanocoumarins, like 3-carbethoxypsoralen, are efficient generators of singlet oxygen. nih.gov However, studies on 4'-methylangelicin analogs have shown that their capacity to generate singlet oxygen is generally lower than that of 3-carbethoxypsoralen. nih.gov For example, 4,4',6-trimethylangelicin produces an insignificant amount of singlet oxygen. capes.gov.br This is a desirable trait for therapeutic agents, as it may reduce non-specific cellular damage.
The sequence specificity of DNA photobinding also varies among different furanocoumarins. While psoralen (B192213) derivatives like 8-MOP exhibit a pronounced sequence specificity, 6,4,4'-trimethylangelicin has been observed to have a less pronounced specificity, photoreacting with thymine (B56734) and, to a lesser extent, cytosine in various sequence contexts. nih.gov
Table 1: Comparative Photobiological Properties of Furanocoumarins
| Compound | Primary DNA Adducts | Relative Antiproliferative Activity | Singlet Oxygen Generation |
|---|---|---|---|
| 8-Methoxypsoralen (8-MOP) | Monoadducts and Interstrand Cross-Links researchgate.netwikipedia.org | High capes.gov.brnih.gov | Moderate |
| Angelicin | Monoadducts thegoodscentscompany.com | Low to Moderate nih.gov | Low |
| 4'-Methylangelicin | Monoadducts nih.gov | Higher than Angelicin nih.gov | Low nih.gov |
| 4,4',6-Trimethylangelicin | Monoadducts capes.gov.br | Higher than 8-MOP capes.gov.br | Insignificant capes.gov.br |
| 3-Carbethoxypsoralen | Not specified | Not specified | High nih.gov |
Structure Activity Relationship Sar Studies of 4 Methylangelicin and Its Derivatives
Impact of Substituent Position and Type on Biological Activity
The type of chemical group substituted onto the angelicin (B190584) backbone and its specific location are determining factors for the molecule's biological function. mdpi.comlongdom.org Research has demonstrated that even subtle changes, such as the repositioning of a methyl group, can significantly alter the compound's efficacy and mode of action.
The parent compound, angelicin, is known for its ability to intercalate into DNA and, upon irradiation with UVA light, form monofunctional adducts with pyrimidine (B1678525) bases. nih.gov However, its photobiological activity is relatively low. nih.govderpharmachemica.com SAR studies have shown that the introduction of methyl groups can significantly enhance these properties.
The position of the methyl group is critical. Studies comparing various methylangelicins have revealed that methylation generally increases the affinity for forming a non-covalent complex with DNA in the dark (intercalation) and enhances the subsequent photochemical reaction (photobinding). nih.govnih.gov
Single Methyl Substitutions : The introduction of a single methyl group at either the 3, 4, 4', or 5' position increases the molecule's affinity for DNA and enhances photobinding. nih.gov The enhancement is most pronounced when the methyl group is in the 4' or 5' position of the furan (B31954) ring, with a much smaller effect observed for substitutions at the 3 or 4 position of the pyrone ring. nih.gov The order of effectiveness for a single methyl substituent in enhancing DNA photobinding is reported as 4′ > 6 > 5 > 5′ > 4. derpharmachemica.com
Multiple Methyl Substitutions : Adding a second methyl group at the 3,4 or 4',5' positions further increases the capacity to form an intercalated complex with DNA and enhances photoreactivity. nih.gov The 4',5'-dimethylangelicin derivative shows a particularly strong enhancement in photoreactivity. nih.gov The introduction of a third methyl group, as seen in 4,4',5'-trimethylangelicin, leads to a very strong enhancement of DNA photobinding, making it the most photoreactive among the studied derivatives. nih.gov
These studies indicate that no significant steric hindrance is caused by one or two methyl groups at the photoreactive sites. nih.gov The increased activity is attributed to factors including an augmented affinity for DNA and the electronic effects of the methyl groups. nih.gov
| Compound | Effect on DNA Intercalation (Dark Complex Formation) | Effect on DNA Photoreactivity | Reference |
|---|---|---|---|
| Angelicin (Parent) | Baseline | Baseline (Low) | nih.govderpharmachemica.com |
| 4-Methylangelicin | Increased | Enhanced, but less than 4' or 5' substitution | nih.gov |
| 5'-Methylangelicin | Increased | Pronounced Enhancement | nih.gov |
| 4',5'-Dimethylangelicin | Increased Capacity | Largely Enhanced Photoreactivity | nih.gov |
| 4,4',5'-Trimethylangelicin | - | Strongly Enhanced (Most Photoreactive) | nih.gov |
Beyond DNA, angelicin derivatives have been developed to modulate the activity of specific proteins. SAR studies have been instrumental in identifying the structural features required for these targeted interactions.
One study focused on developing angelicin derivatives as anti-influenza agents by targeting the viral ribonucleoprotein (RNP) complex. acs.org A high-throughput screening identified an initial hit compound, which was then optimized based on SAR. The study found that the angelicin scaffold was essential, while substituting different groups at other positions was key to improving potency. The optimized compound, 4-methyl-9-phenyl-8-(thiophene-2-carbonyl)-furo[2,3-h]chromen-2-one, showed a 64-fold increase in activity, demonstrating that the addition of phenyl and thiophene-2-carbonyl groups at specific positions created a highly effective inhibitor of the influenza RNP. acs.org
In another area, angelicin derivatives have been investigated for their anticancer properties through the inhibition of tubulin polymerization. nih.gov A study on 8-carboxamide-substituted angelicin derivatives found that a 4‐methyl‐N‐[5‐methyl‐3‐(3,4,5‐trimethoxyphenyl)isoxazol‐4‐yl]benzamide derivative was a potent inhibitor of cell growth. The SAR study highlighted that the 3,4,5-trimethoxyphenyl residue was a critical structural parameter for its cytotoxic action, which includes the depolymerization of microtubules. researchgate.net
Angelicin and its derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the NF-κB (nuclear factor kappa B) pathway, which is a central regulator of inflammation. nih.govmdpi.commdpi.com
Researchers have synthesized and tested analogues of 4,6,4'-trimethyl angelicin (TMA) to improve anti-inflammatory activity while reducing toxicity. mdpi.commdpi.com The goal was to identify new compounds that could effectively interfere with the NF-κB pathway, a key player in the expression of inflammatory markers like Interleukin 8 (IL-8). mdpi.com
Through these studies, several new TMA derivatives were found to inhibit the NF-κB/DNA complex. mdpi.com Two compounds in particular, demonstrated significant anti-inflammatory effects in a cystic fibrosis cell line (IB3-1):
GY971a mesylate salt (6-p-aminophenyl-4,4'-dimethyl-angelicin) : This derivative, featuring an aminophenyl group at the 6-position, effectively decreased IL-8 gene expression and showed a profound anti-inflammatory effect in a mouse model of acute lung infection. mdpi.commdpi.com
GY964 (4-phenyl-6,4'-dimethyl-angelicin) : This compound also demonstrated a significant ability to inhibit IL-8 expression following infection with P. aeruginosa. mdpi.com
The SAR here indicates that substituting a phenyl or aminophenyl group at key positions on the dimethyl-angelicin scaffold can produce potent anti-inflammatory agents that act by modulating the NF-κB pathway. mdpi.com
| Compound Name | Key Structural Modification | Observed Anti-inflammatory Effect | Reference |
|---|---|---|---|
| GY971a (pANDMA) | 6-p-aminophenyl substitution on a 4,4'-dimethyl-angelicin scaffold | Inhibited NF-κB/DNA complex; Decreased IL-8 gene expression; Reduced inflammatory cells in vivo. | mdpi.commdpi.com |
| GY964 (4-PhDMA) | 4-phenyl substitution on a 6,4'-dimethyl-angelicin scaffold | Inhibited NF-κB/DNA complex; Significantly inhibited IL-8 gene expression. | mdpi.com |
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational methods are indispensable tools in modern drug discovery, providing insights into how a molecule like this compound might interact with its biological targets. These in silico techniques complement experimental work by predicting binding modes and energies, thereby guiding the synthesis of more effective derivatives. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.govchemrxiv.org This technique simulates the "lock-and-key" interaction, calculating a score to rank potential binding poses based on their stability. chemrxiv.org For this compound and its derivatives, docking can be used to predict how they fit into the active site of an enzyme or intercalate into the DNA helix.
Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor interaction. semanticscholar.org By simulating the movements of all atoms in the complex over time, MD can assess the stability of a docking pose, reveal the flexibility of the receptor, and provide more accurate calculations of binding energy. nih.govsemanticscholar.org For angelicin derivatives, MD simulations could be used to confirm the stability of the DNA-intercalated complex or to understand how a derivative remains bound to a protein target like the influenza RNP. acs.orgsemanticscholar.org These methods are crucial for understanding the binding mechanism at a molecular level and can guide further structural modifications. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The process involves several key steps:
Data Collection : A set of structurally related compounds, such as various angelicin derivatives, is selected, and their biological activity (e.g., IC50 values for enzyme inhibition) is experimentally measured. analis.com.my
Descriptor Calculation : For each molecule, a range of "molecular descriptors" are calculated. These are numerical values that represent different physicochemical properties of the molecule, such as its size, shape, lipophilicity (log P), and electronic properties. vietnamjournal.ru
Model Building : Statistical methods, like multiple linear regression (MLR), are used to build a mathematical model that links the descriptors (the independent variables) to the biological activity (the dependent variable). nih.govanalis.com.my
Validation : The resulting QSAR model is rigorously validated to ensure it is robust and has predictive power. vietnamjournal.ru
Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized angelicin derivatives. mdpi.com This allows chemists to prioritize which compounds to synthesize and test, saving significant time and resources. By analyzing the QSAR equation, researchers can also understand which properties (e.g., lower refractive index or specific electronic features) are favorable for activity, providing clear guidance for designing more potent molecules. vietnamjournal.ru
Design Principles for Developing Analogs with Desired Mechanistic Profiles
The development of this compound analogs is guided by specific design principles aimed at optimizing their interaction with biological targets while modulating their mechanistic profiles. These principles are primarily derived from extensive structure-activity relationship (SAR) studies, which correlate chemical modifications with changes in biological and photophysical properties. The rational design of these derivatives focuses on enhancing desired activities, such as DNA photobinding for photochemotherapy, or eliminating undesirable effects, like phototoxicity, to exploit other therapeutic actions such as anti-inflammatory or cystic fibrosis transmembrane conductance regulator (CFTR) modulation. nih.govnih.gov
Enhancing Photoreactivity and DNA Interaction
One of the earliest design goals was to improve the low photobiological activity of the parent angelicin compound for applications in photochemotherapy. nih.gov It was discovered that the introduction of methyl groups at specific positions could substantially increase the capacity for monofunctional photobinding to DNA. nih.gov This enhanced activity is linked to an increased affinity for forming a non-covalent complex with DNA in the dark and to the electronic effects of the methyl substituents. nih.gov
The position of the methyl group is critical, with SAR studies revealing a clear hierarchy of effectiveness for enhancing DNA photobinding. derpharmachemica.com
Table 1: Influence of Methyl Substitution on DNA Photobinding of Angelicin Derivatives
| Compound/Derivative | Position of Methyl Group(s) | Relative DNA Photobinding Enhancement |
| 6-Methylangelicin | 6 | Marked enhancement over parent angelicin. derpharmachemica.com |
| 4'-Methylangelicin | 4' | Higher enhancement than 6-methylangelicin. derpharmachemica.comnih.gov |
| 4,4'-Dimethylangelicin | 4, 4' | Further increase in photobinding. derpharmachemica.comnih.gov |
| 4',5-Dimethylangelicin | 4', 5 | High photobinding capacity. nih.gov |
| 4,6,4'-Trimethylangelicin (TMA) | 4, 6, 4' | Among the most promising for DNA photobinding. derpharmachemica.com |
This table summarizes findings on how methyl group placement on the angelicin core affects its ability to photobind to DNA, a key mechanism for its use in photochemotherapy.
Abolishing Photoreactivity to Unmask Other Biological Activities
While DNA photobinding is desirable for photochemotherapy, the associated phototoxicity and mutagenicity are significant drawbacks for other therapeutic applications. nih.gov A key design principle for developing angelicin analogs as anti-inflammatory agents or CFTR modulators is to eliminate these side effects. nih.govmdpi.com Research has shown that introducing sterically hindered (bulky) substituents at positions 4 and/or 6 of the angelicin scaffold effectively prevents the photoreactions with DNA. nih.govresearchgate.net This steric hindrance is thought to impair the intercalation of the molecule into the DNA structure, which is a prerequisite for the photocycloaddition reaction. researchgate.net
This strategy has successfully produced new-generation analogs, such as 4-isopropyl-6-ethyl-4′-methylangelicin (IPEMA), which exhibit inhibitory activity on NF-kB/DNA interactions comparable to 4,6,4'-trimethylangelicin (TMA) but lack the mutagenicity and DNA-damaging properties. nih.govresearchgate.net
Table 2: Design of Angelicin Analogs with Reduced or Abolished Photoreactivity
| Parent Compound | Modification (Substituent and Position) | Effect on Photoreactivity/Mutagenicity | Desired Mechanistic Profile/Activity |
| TMA | 4-Isopropyl-6-ethyl | Abolished photoreactivity; lacks mutagenicity. nih.govresearchgate.net | NF-κB inhibition; F508del CFTR rescue. nih.govresearchgate.net |
| TMA | 4-Phenyl | Prevents photoreactions with DNA. nih.gov | F508del CFTR rescue ability. nih.gov |
| TMA | 6-Phenyl | Prevents photoreactions with DNA. nih.gov | F508del CFTR rescue ability. nih.gov |
| TMA | 6-p-aminophenyl (as mesylate salt) | No mutagenic and phototoxic effects. mdpi.com | Anti-inflammatory (IL-8 reduction). mdpi.com |
This table illustrates the design principle of adding bulky substituents to the angelicin framework to block unwanted DNA photoreactions, thereby enabling the development of compounds for non-photochemotherapeutic applications like cystic fibrosis and inflammation.
Modulating Physicochemical Properties for Improved Bioavailability and Target Affinity
Another crucial design principle involves modifying the angelicin structure to alter its physicochemical properties, such as lipophilicity and water solubility, which in turn affects DNA complex formation and bioavailability. derpharmachemica.commdpi.com Modifications at the 4' position of 4,5'-dimethylangelicin (B1212156) have been explored to modulate these characteristics. derpharmachemica.com For instance, introducing a hydrophilic hydroxymethyl group slightly lowers the affinity for DNA complex formation, whereas a more lipophilic methoxymethyl group decreases it markedly. derpharmachemica.com
Conversely, introducing a cationic group, such as in the hydrochloride salt of 4'-(aminomethyl)-4,5'-dimethylangelicin, significantly increases the binding parameters of the complex formed with DNA. derpharmachemica.com This demonstrates that electrostatic interactions can be harnessed to improve target affinity. Furthermore, to overcome the poor solubility of many angelicin derivatives, which are typically lipophilic, prodrug strategies such as salt formation have been employed. mdpi.com The creation of a water-soluble mesylate salt of an aminophenyl-substituted analog (GY971a) led to a four-fold increase in bioavailability compared to its parent compound, enhancing its potential as a systemic anti-inflammatory agent. mdpi.com
Table 3: Influence of 4'-Position Substituents on Physicochemical Properties and DNA Interaction
| Parent Compound | Modification (Substituent at 4' position) | Observed Effect |
| 4,5'-Dimethylangelicin | Hydroxymethyl | Slightly lowered affinity for DNA complex formation. derpharmachemica.com |
| 4,5'-Dimethylangelicin | Methoxymethyl | Markedly decreased extent of DNA complexation. derpharmachemica.com |
| 4,5'-Dimethylangelicin | Aminomethyl (as hydrochloride salt) | Strongly increased binding parameters of the DNA complex. derpharmachemica.com |
| 6-p-aminophenyl-4,4′-dimethyl-angelicin | Formation of Mesylate Salt | Increased water solubility and bioavailability. mdpi.com |
This table highlights the design principle of modifying specific positions on the angelicin scaffold to fine-tune physicochemical properties like solubility and affinity for DNA, which is critical for optimizing both efficacy and delivery.
Future Research Directions and Unexplored Avenues for 4 Methylangelicin Research
Discovery of Novel Biosynthetic Enzymes and Genetic Engineering for Production
The natural production of angular furanocoumarins like angelicin (B190584) in plants is often low, making extraction an inefficient source for large-scale supply. uminho.pt The biosynthetic pathway, while partially elucidated, still holds many secrets, representing a significant area for future research.
The biosynthesis of angular furanocoumarins begins with umbelliferone (B1683723), which is prenylated at the C-8 position to form osthenol. mdpi.comacs.org This is then converted into (+)-columbianetin by columbianetin (B30063) synthase, and subsequently into angelicin by angelicin synthase. mdpi.comcdnsciencepub.com However, the specific enzymes responsible for the synthesis of many substituted angelicins, including the methylation step to form 4-methylangelicin, have not been fully isolated or characterized. mdpi.comcdnsciencepub.com A key future direction is the discovery and characterization of these novel enzymes, such as specific prenyltransferases, hydroxylases, and methyltransferases, which are crucial for creating the diversity of furanocoumarins found in nature. mdpi.com Genome mining of plant species known to produce these compounds, coupled with functional characterization, is a promising strategy for identifying these elusive biocatalysts. mdpi.comfrontiersin.orgnih.gov
Furthermore, synthetic biology and genetic engineering offer a sustainable alternative to plant extraction or chemical synthesis. uminho.ptbritannica.com The heterologous production of this compound and other furanocoumarins in microbial hosts like Escherichia coli or Saccharomyces cerevisiae is a major goal. uminho.ptnih.gov Researchers have begun to construct the necessary biosynthetic pathways in these microorganisms. uminho.ptacs.org However, challenges remain, including low solubility and activity of plant-derived enzymes (like P450 monooxygenases) in microbial hosts and insufficient supply of precursors. uminho.ptacs.org Future work will need to focus on:
Enzyme Engineering: Modifying biosynthetic enzymes to improve their stability, solubility, and catalytic efficiency in heterologous systems. rsc.org
Host Engineering: Optimizing the metabolism of microbial hosts to enhance the supply of key precursors like dimethylallyl pyrophosphate (DMAPP) and umbelliferone. acs.orgnih.gov
Pathway Assembly: Developing robust genetic tools and strategies for assembling and fine-tuning the entire multi-enzyme biosynthetic pathway for efficient production. nih.govfrontiersin.org
Success in this area could lead to the cost-effective and scalable production of this compound and provide a platform for generating novel derivatives through engineered pathways. mdpi.com
Development of Advanced Synthetic Methodologies for Complex Analogs
While biosynthetic methods are promising, chemical synthesis remains a cornerstone for producing this compound and, more importantly, for creating structurally diverse analogs for pharmacological testing. Traditional synthetic methods are being supplanted by more advanced and efficient strategies that allow for precise control over the molecular architecture. nih.govsemanticscholar.org
Future research in this domain will likely focus on several key areas:
Modern Synthetic Reactions: The application of modern catalytic systems and reaction conditions is crucial for improving efficiency and expanding the chemical space of accessible analogs. This includes microwave-assisted reactions, which can dramatically shorten reaction times, such as in the Claisen rearrangement to form the furan (B31954) ring. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, have been used to introduce aryl substituents at position 6 of the angelicin core, creating analogs with significantly different properties. nih.gov
Novel Scaffolds and Complex Modifications: The development of methodologies to synthesize more complex analogs is a high priority. This involves creating derivatives with substituents at various positions (3, 4, 4', 5', and 6) to probe structure-activity relationships (SAR). nih.govmdpi.comnih.gov For instance, research has shown that introducing bulky substituents at positions 4 and 6 can abolish the DNA photoreactivity and mutagenicity associated with some parent compounds. mdpi.com
Efficient and Versatile Platforms: Methodologies like one-pot multi-component reactions and ring-closing metathesis are being explored to build the annellated furanocoumarin structure more efficiently. nih.govresearchgate.net These approaches provide rapid access to libraries of compounds, which can be evaluated using chemoinformatics and standardized diagnostic tools to accelerate the discovery of new leads. rsc.org
The synthesis of libraries of complex analogs is essential for optimizing therapeutic properties, improving pharmacokinetic profiles, and minimizing undesirable side effects, as demonstrated in the development of 4,6,4′-trimethylangelicin (TMA) analogs for cystic fibrosis. nih.gov
Comprehensive Elucidation of Undiscovered Molecular Targets
The most well-documented molecular target of angelicins is nuclear DNA. wikipedia.org Upon UVA irradiation, these compounds can form monofunctional adducts with pyrimidine (B1678525) bases, interfering with DNA replication and transcription. ontosight.aibenthamdirect.com This mechanism is the basis for their use in photochemotherapy. However, growing evidence suggests that this compound and its derivatives exert biological effects through mechanisms that are independent of DNA photobinding, pointing to the existence of undiscovered molecular targets.
A critical future research direction is the comprehensive identification and validation of these non-DNA targets. Recent studies have provided tantalizing clues:
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): The derivative 4,6,4′-trimethylangelicin (TMA) has been identified as a modulator of the CFTR protein, acting as both a corrector and a potentiator of channel function, which is highly relevant for the treatment of cystic fibrosis. nih.govnih.gov
Inflammatory Pathways: TMA has been shown to inhibit the NF-κB transcription factor pathway, leading to reduced expression of the pro-inflammatory cytokine Interleukin-8 (IL-8). mdpi.comnih.gov This anti-inflammatory action is a key area of investigation.
Enzymes in Neurodegeneration: A phytochemical investigation identified this compound as an inhibitor of key enzymes implicated in Alzheimer's disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase 1 (BACE-1). mdpi.com
Cytoskeletal Proteins: Angelicin has been reported to inhibit tubulin polymerization, a mechanism distinct from DNA interaction and relevant to anticancer activity. nih.gov
Future research must employ advanced target deconvolution techniques, such as chemical proteomics, thermal proteome profiling, and affinity-based pulldown assays, to systematically identify the protein binding partners of this compound. Validating these targets will provide a deeper understanding of its mechanisms of action and open up new therapeutic avenues.
Exploration of Emerging Biological Activities beyond Known Effects
Beyond its established role in photochemotherapy for skin disorders, this compound and related compounds are demonstrating a surprisingly broad spectrum of biological activities. benthamdirect.com A significant future avenue of research is the systematic exploration and mechanistic validation of these emerging effects. Many of these activities are independent of photoactivation and point to a rich pharmacology awaiting discovery.
Promising areas for future investigation include:
Anti-inflammatory and Immunomodulatory Effects: Angelicin has shown anti-inflammatory activity in models of respiratory and neurodegenerative ailments, largely through modulation of the NF-κB pathway. nih.gov Further studies are needed to explore its potential in a wider range of inflammatory conditions.
Tissue Regeneration: The compound has demonstrated pro-osteogenic and pro-chondrogenic effects, promoting the formation of bone and cartilage, respectively. nih.gov This is associated with the activation of the TGF-β/BMP and Wnt/β-catenin signaling pathways, suggesting potential applications in treating osteoporosis and other bone-related disorders. nih.gov
Erythroid Differentiation: Angelicin has been reported to induce the production of fetal hemoglobin, exhibiting greater potency than the clinically used drug hydroxyurea. nih.gov This presents a remarkable opportunity for developing new treatments for hemoglobinopathies like sickle cell anemia and β-thalassemia. nih.gov
Antimicrobial and Anti-viral Properties: The compound has shown activity against various microbes and viruses. nih.govchemmethod.com Its antimicrobial effects have been linked to a reduction in bone loss in models of periodontitis. nih.gov
Neuroprotective Activity: As a multifaceted compound, this compound and its relatives may offer neuroprotective benefits through various mechanisms, including anti-inflammatory, antioxidant, and enzyme-inhibiting actions. mdpi.comnih.gov
Thorough preclinical studies are required to validate these activities in relevant disease models and to elucidate the underlying molecular pathways. This exploration could reposition this compound from a specialized photochemotherapeutic agent to a versatile lead compound for a multitude of debilitating diseases.
Integration of Multi-Omics Data for Systems-Level Understanding
To fully comprehend the complex biological impact of this compound, future research must move beyond single-target or single-pathway analyses and adopt a systems-level perspective. The integration of multiple high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govfrontlinegenomics.com
A multi-omics strategy can provide a holistic view of the cellular response to this compound, enabling researchers to:
Uncover Mechanisms of Action: By simultaneously measuring changes in thousands of genes, proteins, and metabolites, researchers can construct a comprehensive map of the biological pathways perturbed by the compound. shimadzu.comdiva-portal.org For example, transcriptomic and proteomic analyses can reveal the full set of genes and proteins whose expression is altered following treatment, confirming expected effects on pathways like NF-κB and uncovering entirely new ones. mdpi.com
Identify Biomarkers: Integrated omics data can help identify molecular signatures (biomarkers) that predict a cell's or patient's response to the drug. This is a critical step toward personalized medicine. nih.gov
Predict Off-Target Effects: A systems-level analysis can provide an unbiased view of all cellular changes, helping to identify potential off-target effects and predict toxicity early in the drug development process. frontlinegenomics.com
Build Predictive Models: The vast datasets generated by multi-omics studies can be used to build computational models that simulate the compound's effects on the entire biological system, guiding further experiments and therapeutic strategies. nih.gov
While multi-omics studies have yet to be extensively applied to this compound specifically, this approach is the future of pharmacological research. nih.gov Applying this integrative framework will be crucial for deciphering the full biological activity of this compound, understanding its polypharmacological nature, and accelerating its translation into new clinical applications.
Q & A
Q. What are the established synthetic pathways for 4-Methylangelicin, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves the alkylation of angelicin derivatives using methylating agents (e.g., methyl iodide) under basic conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., K₂CO₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) is critical for isolating high-purity compounds. Yield optimization requires monitoring reaction time via TLC and adjusting stoichiometric ratios . Characterization via ¹H/¹³C NMR and HPLC-MS confirms structural integrity and purity (>95%) .
Q. How is this compound characterized spectroscopically, and what analytical techniques are most reliable for confirming its structure?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 160–180 ppm (carbonyl carbons) confirm the psoralen backbone. Methyl substitution is verified by a singlet at δ 2.3–2.5 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 245 [M+H]⁺ and fragmentation patterns align with methylangelicin derivatives .
- UV-Vis Spectroscopy : Absorption maxima at 300–320 nm (λ_max) indicate photochemical activity .
Advanced Research Questions
Q. What are the key challenges in designing in vitro studies to assess the photobinding efficiency of this compound to DNA, and how can these be methodologically addressed?
- Methodological Answer : Challenges include:
- UV Dose Calibration : Excessive UV-A exposure (320–400 nm) induces nonspecific DNA damage. Use irradiance meters to standardize doses (e.g., 1–5 J/cm²) and include dark controls .
- Competitive Binding Assays : Compare this compound’s intercalation efficiency with unmodified angelicin via ethidium bromide displacement assays. Quantify using fluorescence quenching at 600 nm .
- Statistical Validation : Apply ANOVA to assess significance across triplicate trials, with p < 0.05 considered significant .
Q. How do researchers reconcile contradictory findings regarding the cytotoxicity of this compound across different experimental models?
- Methodological Answer : Contradictions often arise from:
- Cell Line Variability : Primary keratinocytes (high CYP450 activity) metabolize this compound faster than immortalized lines (e.g., HaCaT), altering IC₅₀ values. Standardize models using OECD guidelines .
- Dose-Response Heterogeneity : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ variability. Adjust for solvent cytotoxicity (e.g., DMSO < 0.1% v/v) .
- Meta-Analysis : Aggregate data from PubMed/Web of Science (search terms: "this compound cytotoxicity") and apply random-effects models to quantify heterogeneity (I² statistic) .
Guidelines for Literature Review & Reproducibility
- Database Selection : Prioritize PubMed, Web of Science, and SciFinder for systematic reviews. Avoid Google Scholar due to inconsistent indexing .
- Supplemental Materials : Include raw NMR spectra, HPLC chromatograms, and statistical code in supplementary files to enable replication .
- Conflict Resolution : Address contradictory data by re-evaluating experimental parameters (e.g., pH, temperature) and consulting domain-specific repositories (e.g., ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
